molecular formula C10H16N2O2 B8666403 Ethyl 1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyridine-8-carboxylate

Ethyl 1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyridine-8-carboxylate

Cat. No.: B8666403
M. Wt: 196.25 g/mol
InChI Key: KFKRRKBNYVUVJU-UHFFFAOYSA-N
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Description

Ethyl 1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyridine-8-carboxylate is a heterocyclic compound that belongs to the imidazole family This compound is characterized by its unique structure, which includes a fused imidazole and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyridine-8-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with 1,2-ethanediamine in the presence of a suitable catalyst . The reaction conditions often include refluxing in anhydrous solvents such as acetonitrile, with the addition of bases like potassium carbonate to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyridine-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring system, facilitated by reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines

Scientific Research Applications

Ethyl 1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyridine-8-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Ethyl 1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyridine-8-carboxylate can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific ring system and the potential for diverse chemical modifications, making it a versatile compound for various research and industrial applications.

Properties

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

ethyl 1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyridine-8-carboxylate

InChI

InChI=1S/C10H16N2O2/c1-2-14-10(13)8-4-3-6-12-7-5-11-9(8)12/h11H,2-7H2,1H3

InChI Key

KFKRRKBNYVUVJU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2NCCN2CCC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3-carboethoxy-2-piperidone (25 g., 0.15 mole) in methylenechloride (150 ml.) is added dropwise with stirring at 0° C. to a solution of triethyloxonium fluoroborate (29 g.) in methylenechloride (150 ml.). After stirring for six hours, 33 g. of a 50% aqueous potassium carbonate solution is added and the organic layer is separated, dried over anhydrous K2CO3, filtered and concentrated under reduced pressure. Distillation of the concentrate gives 7.1 g. of the lactam ether, b.p. 90°/5 mm. which is dissolved in 100 ml. of ethanol containing 2-bromoethylamine hydrobromide (7.1 g., 0.035 mole). The solution is stirred for two days at room temperature. To this solution is added 2.1 g. of sodium methoxide. The solution is heated under reflux for one hour and then evaporated. The residue is treated with aqueous sodium hydroxide and extracted with chloroform. The chloroform solution is dried over Na2SO4, filtered and the filtrate evaporated. Distillation of the residue gives 3.5 g. of product b.p. 14°-5°/0.2 mm. which crystallizes on standing, m.p. 89°-02° C.
Name
2-bromoethylamine hydrobromide
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
29 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
lactam ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

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